5-(Trifluoromethyl)pyridine-3-thiol
Description
Properties
Molecular Formula |
C6H4F3NS |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyridine-3-thiol |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-5(11)3-10-2-4/h1-3,11H |
InChI Key |
LPRVFDCNMQGBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1S)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Trichloromethylpyridine Precursors
A widely used approach to synthesize trifluoromethyl-substituted pyridines involves the fluorination of trichloromethylpyridine intermediates using anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts. This method is well-documented for preparing trifluoromethyl pyridine derivatives and can be adapted for the 5-(trifluoromethyl) substitution pattern.
| Parameter | Range / Details |
|---|---|
| Starting material | 2-chloro-5-(trichloromethyl)pyridine or 2,3-dichloro-5-(trichloromethyl)pyridine |
| Fluorinating agent | Anhydrous liquid hydrogen fluoride (HF) |
| Catalyst | Metal halides such as FeCl₃, FeF₃ (1-10 mol%) |
| Temperature | 150–250 °C (typical), 170–180 °C for dichloro derivatives |
| Pressure | 5–1200 psig (superatmospheric), often ~15 psig preferred |
| Reaction time | 1–100 hours, typically ~25 hours for dichloro derivatives |
| Product isolation | Distillation and purification techniques |
This method yields the trifluoromethyl-substituted pyridine in high yield and purity after distillation.
Chlorination and On-Ring Substitution Followed by Fluorination
A multi-step method involves:
- Chlorination of 2-chloro-5-(chloromethyl)pyridine to form 2-chloro-5-(trichloromethyl)pyridine.
- On-ring chlorination catalyzed by antimony trichloride to yield 2,3-dichloro-5-(trichloromethyl)pyridine.
- Subsequent fluorination with hydrogen fluoride gas under heat to convert the trichloromethyl group into the trifluoromethyl group.
| Step | Conditions / Notes |
|---|---|
| Chlorination | Chlorine gas passed at 15–40 kg/h, 75–80 °C, molar ratio 1:1.5–3.0 |
| On-ring chlorination catalyst | Antimony trichloride (mass ratio 1:60 to substrate), 125–140 °C |
| Fluorination | Hydrogen fluoride gas, molar ratio 1:1–2, 120–135 °C |
| pH adjustment and purification | pH adjusted to 6–8, steam distillation, rectification for purity |
This method improves chlorination efficiency, shortens reaction time, and reduces energy consumption, leading to high-purity trifluoromethylpyridine derivatives.
Introduction of the Thiol Group
While direct literature on the preparation of 5-(trifluoromethyl)pyridine-3-thiol is limited, general synthetic strategies for thiol substitution on pyridines involve nucleophilic substitution or reduction of corresponding sulfonyl or sulfonate precursors.
One approach is:
- Starting from 5-(trifluoromethyl)pyridine-3-halide (e.g., 3-chloro or 3-bromo derivative),
- Performing nucleophilic substitution with thiourea or sodium hydrosulfide to introduce the thiol group,
- Followed by hydrolysis or reduction steps to liberate the free thiol.
This method benefits from the stability of trifluoromethylpyridine intermediates and allows selective thiol installation under controlled conditions.
Detailed Reaction Scheme Summary
| Step | Reaction Type | Starting Material | Reagents & Catalysts | Conditions | Product |
|---|---|---|---|---|---|
| 1 | Chlorination | 2-chloro-5-(chloromethyl)pyridine | Cl₂ gas, antimony trichloride (catalyst) | 75–140 °C, controlled Cl₂ flow | 2,3-dichloro-5-(trichloromethyl)pyridine |
| 2 | Fluorination | 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl₃ or FeF₃ catalyst | 120–250 °C, superatmospheric P | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| 3 | Thiol substitution (nucleophilic) | 5-(trifluoromethyl)pyridine-3-halide | Thiourea or NaSH | Mild heating, polar solvent | 5-(Trifluoromethyl)pyridine-3-thiol |
Research Findings and Optimization Notes
The fluorination step is highly sensitive to catalyst choice and reaction parameters; FeCl₃ and FeF₃ have shown superior catalytic activity in promoting the replacement of trichloromethyl groups with trifluoromethyl groups under HF conditions.
The use of antimony trichloride as a catalyst for on-ring chlorination significantly improves the yield and purity of chlorinated intermediates, which are crucial for subsequent fluorination.
Reaction times vary widely (1–100 hours) depending on temperature, pressure, and catalyst loading; optimizing these parameters can reduce production time without sacrificing yield.
The thiol introduction step should be performed under inert atmosphere to prevent oxidation of the thiol group.
Purification typically involves steam distillation, pH adjustment, and rectification to achieve high purity suitable for pharmaceutical or agrochemical applications.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| HF Fluorination of Trichloromethylpyridines | Anhydrous HF, FeCl₃/FeF₃ catalysts | 150–250 °C, 5–1200 psig, 1–100 h | High yield, scalable | Requires handling HF |
| Chlorination + On-ring Chlorination + Fluorination | Cl₂ gas, antimony trichloride, HF | 75–140 °C chlorination; 120–135 °C fluorination | Improved selectivity, shorter time | Multi-step, requires toxic reagents |
| Nucleophilic Thiol Substitution | Thiourea or NaSH | Mild heating, inert atmosphere | Selective thiol introduction | Sensitive to oxidation |
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridine compounds.
Scientific Research Applications
Synthesis Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Pyridine derivative + CF₃ source | Reflux in solvent | 5-(Trifluoromethyl)pyridine-3-thiol |
| 2 | Thiol addition | Mild acid/base conditions | Substituted thiol derivatives |
Chemistry
5-(Trifluoromethyl)pyridine-3-thiol serves as a versatile building block in organic synthesis. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows for the development of novel compounds in pharmaceuticals and agrochemicals. The compound is particularly useful in:
- Synthesis of Complex Molecules : It acts as a precursor for various substituted pyridine derivatives.
- Catalysis : The compound can be employed in catalytic reactions due to its reactive thiol group.
Biological Applications
The biological implications of 5-(Trifluoromethyl)pyridine-3-thiol are significant, particularly in drug development and biochemical research:
- Enzyme Inhibition Studies : The thiol group can interact with active sites on enzymes, leading to potential therapeutic applications. For instance, studies have shown that compounds containing thiol groups can inhibit specific enzymes involved in disease pathways.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Industrial Applications
In the industrial sector, 5-(Trifluoromethyl)pyridine-3-thiol is utilized for creating materials with enhanced properties:
- Material Science : The compound is used in the formulation of coatings and plastics due to its chemical stability and resistance to degradation.
- Cosmetic Formulations : Its properties allow for incorporation into cosmetic products aimed at improving skin health and stability.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 5-(Trifluoromethyl)pyridine-3-thiol demonstrated significant activity against various bacterial strains. The results indicated that modifications to the thiol group could enhance its effectiveness, suggesting pathways for developing new antimicrobial agents.
Case Study 2: Nonlinear Optical Properties
Research involving density functional theory (DFT) has highlighted the nonlinear optical properties of 5-(Trifluoromethyl)pyridine-3-thiol. The calculated values for dipole moment and hyperpolarizability suggest its potential application in photonic devices.
| Property | Value (B3LYP) | Value (HSEH1PBE) |
|---|---|---|
| Dipole Moment (Debye) | 3.2356 | 3.2023 |
| Mean Polarizability (esu) | ||
| First Hyperpolarizability (esu) |
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyridine-3-thiol involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 5-(Trifluoromethyl)pyridine-3-thiol and related pyridine derivatives:
Biological Activity
5-(Trifluoromethyl)pyridine-3-thiol is a compound of significant interest due to its unique trifluoromethyl group and thiol functionality, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C6H4F3N1S1
- Molecular Weight : 191.17 g/mol
- CAS Number : 76041-74-2
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral effects. The thiol group in 5-(trifluoromethyl)pyridine-3-thiol enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of trifluoromethylpyridine derivatives. For instance, a study demonstrated that compounds with similar structures showed significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5-(Trifluoromethyl)pyridine-3-thiol | Panc-1 | 0.051 |
| 5-(Trifluoromethyl)pyridine-3-thiol | BxPC-3 | 0.066 |
| Reference Compound (Doxorubicin) | Panc-1 | 0.120 |
The above table indicates that 5-(trifluoromethyl)pyridine-3-thiol exhibits lower IC50 values than Doxorubicin, suggesting a potent anticancer effect against pancreatic cancer cell lines .
The mechanism by which 5-(trifluoromethyl)pyridine-3-thiol exerts its biological effects may involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : The thiol group can participate in redox reactions, leading to increased ROS production, which can induce apoptosis in cancer cells .
Antimicrobial Activity
Compounds containing trifluoromethylpyridine have also demonstrated antimicrobial properties. For example, thioether-containing derivatives exhibited higher antibacterial activity against R. solanacearum compared to traditional antibiotics.
Table 2: Antimicrobial Activity of Thioether Derivatives
| Compound Name | Target Bacteria | Activity (%) at 100 mg/L |
|---|---|---|
| Thioether E6 | R. solanacearum | 67 |
| Thioether E13 | R. solanacearum | 63 |
| Traditional Antibiotic (TC) | R. solanacearum | 51 |
This data suggests that the presence of the trifluoromethyl group enhances the antimicrobial efficacy of these compounds .
Case Studies
- Anticancer Study : A study investigated the effects of various trifluoromethylpyridine derivatives on pancreatic cancer cell lines. The results indicated that modifications in the molecular structure significantly impacted their anticancer potency, with specific substitutions leading to better activity profiles .
- Antimicrobial Evaluation : Another research focused on the synthesis and evaluation of thioether derivatives against bacterial strains. The study found that certain structural modifications led to enhanced antibacterial activity compared to existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
